molecular formula C16H12N4O B13882190 2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine

2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine

Cat. No.: B13882190
M. Wt: 276.29 g/mol
InChI Key: VGSPPRPUSFJFOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine is a complex organic compound that belongs to the class of pyrrolopyridines. These compounds are characterized by a pyrrole ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine typically involves multiple steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by Cs2CO3/DMSO yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine involves its interaction with molecular targets such as FGFRs. The compound inhibits the FGFR signaling pathway by binding to the receptor’s tyrosine kinase domain, preventing its activation and subsequent downstream signaling. This inhibition leads to reduced cell proliferation, migration, and invasion, making it effective in cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine is unique due to its potent inhibitory activity against FGFRs, making it a valuable compound in cancer research and therapy. Its specific structure allows for effective binding to the FGFR tyrosine kinase domain, distinguishing it from other similar compounds .

Properties

Molecular Formula

C16H12N4O

Molecular Weight

276.29 g/mol

IUPAC Name

2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine

InChI

InChI=1S/C16H12N4O/c1-21-14-8-12(10-4-2-7-18-16(10)20-14)13-9-19-15-11(13)5-3-6-17-15/h2-9H,1H3,(H,17,19)

InChI Key

VGSPPRPUSFJFOR-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=CC=N2)C(=C1)C3=CNC4=C3C=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.